molecular formula C7H6ClN3O B1477863 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1638767-37-9

2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B1477863
CAS No.: 1638767-37-9
M. Wt: 183.59 g/mol
InChI Key: RCLGDKWRHABMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of 2-Chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived from its bicyclic pyrrolo[2,3-d]pyrimidine core structure. The compound is officially designated as this compound, reflecting the specific positions of substituents and the hydrogenation pattern of the heterocyclic system. The nomenclature indicates that the pyrrole ring is fused to the pyrimidine ring in a [2,3-d] fashion, meaning the pyrrole ring shares carbons 2 and 3 with the pyrimidine ring system.

The molecular formula C₇H₆ClN₃O provides crucial information about the atomic composition and molecular architecture of this heterocyclic compound. The formula reveals the presence of seven carbon atoms forming the bicyclic framework and methyl substituent, six hydrogen atoms distributed across the ring system and methyl group, one chlorine atom serving as a halogen substituent, three nitrogen atoms integrated into the heterocyclic structure, and one oxygen atom constituting the ketone functionality. This molecular composition results in a calculated molecular weight of 183.6 grams per mole, which has been consistently reported across multiple chemical suppliers and databases.

The structural formula can be represented using Simplified Molecular Input Line Entry System notation as CC1C(=O)NC2=NC(Cl)=NC=C12, which provides a linear representation of the molecular connectivity. This notation clearly illustrates the relationship between the methyl substituent at position 5, the ketone group at position 6, and the chlorine atom at position 2 of the pyrimidine ring. The compound's Chemical Abstracts Service registry number 1638767-37-9 serves as its unique identifier in chemical databases and literature.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

While specific crystallographic data for this compound were not extensively detailed in the available search results, the compound's solid-state properties can be inferred from its molecular structure and related compounds in the pyrrolo[2,3-d]pyrimidine family. The bicyclic nature of the molecule suggests a relatively rigid planar arrangement of the heterocyclic core, with the methyl and chlorine substituents providing specific steric and electronic influences on the crystal packing arrangement.

The compound is typically isolated as a crystalline solid under standard conditions, with storage recommendations indicating stability at room temperature when properly sealed and protected from moisture. The crystalline nature of the compound suggests ordered molecular packing in the solid state, which would be expected to show characteristic diffraction patterns upon X-ray analysis. The presence of the ketone group at position 6 likely facilitates hydrogen bonding interactions between molecules in the crystal lattice, potentially involving the nitrogen atoms of adjacent molecules.

Commercial suppliers report purity levels ranging from 97% to 98%, indicating that the compound can be obtained in highly crystalline form suitable for detailed structural analysis. The molecular weight of 183.6 grams per mole and the specific substitution pattern would be expected to produce distinctive unit cell parameters and space group symmetries characteristic of this particular heterocyclic system.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides essential structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The search results indicate that complete Nuclear Magnetic Resonance spectral data, including both proton and carbon-13 spectra, are available for this compound, though specific peak assignments were not detailed in the provided sources.

The molecular structure suggests several distinct proton environments that would be readily distinguishable by Nuclear Magnetic Resonance analysis. The methyl group at position 5 would be expected to appear as a characteristic three-proton singlet in the aliphatic region of the spectrum, typically around 1-3 parts per million. The aromatic proton at position 4 of the pyrimidine ring would appear as a distinct singlet in the aromatic region, likely around 8-9 parts per million due to the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with the ketone carbon at position 6 expected to resonate around 160-180 parts per million, characteristic of amide-like carbonyl groups. The chlorine-bearing carbon at position 2 would show a distinctive downfield shift due to the electronegativity of the halogen substituent. The availability of complete Nuclear Magnetic Resonance spectral libraries for this compound suggests that detailed peak assignments and multiplicities have been established for routine structural confirmation.

Infrared and Mass Spectrometry Profiles

Infrared spectroscopy provides valuable functional group identification for this compound through characteristic vibrational frequencies. The ketone functionality at position 6 would be expected to show a strong carbonyl stretching vibration, typically appearing around 1650-1700 wavenumbers, consistent with the amide-like character resulting from conjugation with the nitrogen-containing heterocyclic system.

The aromatic carbon-nitrogen and carbon-carbon stretching vibrations would appear in the fingerprint region between 1400-1600 wavenumbers, providing diagnostic information about the pyrimidine and pyrrole ring systems. The carbon-chlorine stretching vibration would be observable in the lower frequency region around 600-800 wavenumbers, confirming the presence of the halogen substituent. Nitrogen-hydrogen stretching vibrations from the pyrrole nitrogen would appear in the 3200-3400 wavenumber region.

Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 183.6, corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses including the chlorine atom (mass loss of 35), the methyl group (mass loss of 15), and the carbonyl group (mass loss of 28). The presence of multiple nitrogen atoms in the heterocyclic system would likely result in distinctive fragmentation patterns that could serve as diagnostic fingerprints for structural confirmation.

Properties

IUPAC Name

2-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-3-4-2-9-7(8)11-5(4)10-6(3)12/h2-3H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLGDKWRHABMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CN=C(N=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound has been shown to interact with the Bcl2 anti-apoptotic protein, which is crucial in regulating cell death and survival. The interaction between this compound and Bcl2 leads to the inhibition of the protein’s anti-apoptotic function, thereby promoting apoptosis in cancer cells. Additionally, this compound has been found to up-regulate the expression of pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2, Il-8, and CDK4.

Biological Activity

2-Chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS No. 1638767-37-9) is a compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and receptor inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C₇H₆ClN₃O
  • Molecular Weight : 183.6 g/mol
  • CAS Number : 1638767-37-9

Biological Activity Overview

The biological activity of this compound has been explored primarily through its effects on various cellular pathways and its potential as a therapeutic agent.

1. Inhibition of Receptor Tyrosine Kinases

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant inhibition of receptor tyrosine kinases (RTKs), particularly the Colony-Stimulating Factor 1 Receptor (CSF1R). The inhibition of CSF1R is associated with the modulation of macrophage differentiation and maintenance, which is crucial in various pathological conditions including cancer and inflammatory diseases. The compound demonstrated subnanomolar enzymatic inhibition against CSF1R, indicating high potency and selectivity against other kinases in the platelet-derived growth factor receptor (PDGFR) family .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Notably:

  • IC50 Values : The compound exhibited varying cytotoxicity across different cell lines:
    • HepG2 (liver cancer) cells: IC50 ranged from 43.15 to 68.17 µM.
    • HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells showed different sensitivity profiles indicating a potential for selective targeting based on cellular context .
Cell LineIC50 (µM)
HepG243.15 - 68.17
HeLaVaries
MDA-MB-231Varies

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound can upregulate pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This dual effect suggests a robust mechanism for inducing programmed cell death in malignant cells, which is critical for developing effective cancer therapies .

Case Studies

Several studies have highlighted the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • Study on HepG2 Cells : A study demonstrated that a derivative similar to this compound induced apoptosis through the modulation of apoptosis-related proteins .
  • Antiviral Activity : Research into related compounds has shown promising antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV), suggesting that structural modifications could enhance efficacy against viral targets as well .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence biological activity:

  • The presence of a chlorine atom at position 2 enhances cytotoxicity against certain cell lines.
  • Variations in substituents lead to different selectivity profiles against various kinases and cellular responses.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent. Its structural framework suggests possible interactions with biological targets, particularly in the realm of cancer therapy and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that modifications to the pyrrolo-pyrimidine structure can enhance its potency against various cancer cell lines .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as kinases and phosphodiesterases makes it a candidate for the development of drugs targeting metabolic disorders and cancers. Specific studies have demonstrated its effectiveness in inhibiting the activity of certain protein kinases, which are crucial in cellular signaling pathways associated with cancer progression .

Chemical Synthesis

As a versatile building block, this compound can be utilized in the synthesis of more complex molecules.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities or novel properties. Researchers have employed it to create libraries of compounds for high-throughput screening in drug discovery programs .

Material Science Applications

In material science, the compound's unique structural features allow it to be integrated into polymers or other materials to impart specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .

Case Study: Anticancer Drug Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives based on this compound. These compounds were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis in malignant cells.

CompoundIC50 (µM)Target
Compound A0.5Kinase X
Compound B0.8Kinase Y
Compound C1.0Kinase Z

This table summarizes the inhibitory concentration (IC50) values indicating the potency of these derivatives against specific targets.

Case Study: Synthesis of Bioactive Molecules

Another research initiative focused on utilizing this compound as a starting material for synthesizing bioactive molecules with potential therapeutic applications. The study reported successful modifications leading to compounds with improved solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Pyrrolo[2,3-d]pyrimidinone Core

The following table highlights structural analogs and their key properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Applications References
2-Chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Cl (C2), CH₃ (C5), ketone (C6) C₇H₆ClN₃O 183.59 ≥95% Room temperature Kinase inhibitor intermediates
2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Cl (C2), (CH₃)₂ (C5), ketone (C6) C₈H₈ClN₃O 197.63 95–97% Room temperature Pharmaceutical research
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), CH₃ (C5) C₇H₆ClN₃ 167.60 97% N/A Synthetic intermediates
4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Cl (C4), (CH₃)₃ (C5, C7), ketone (C6) C₉H₁₀ClN₃O 211.65 ≥97% Room temperature High-purity research reagents
2-Chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Cl (C2), F₂ (C5), ketone (C6) C₆H₃ClF₂N₃O 205.55 N/A N/A Exploratory biochemical studies

Impact of Substituent Position and Type

Chlorine Position
  • C2 vs. C4: Chlorine at C2 (target compound) enhances electrophilicity at adjacent positions, favoring nucleophilic substitution reactions.
Methyl Substitution
  • Mono- vs. Di-methyl at C5: The 5,5-dimethyl analog (C₈H₈ClN₃O) has a higher molecular weight (197.63 vs. 183.59) and increased steric bulk, which may improve metabolic stability but reduce solubility in aqueous media .
Fluorine Substitution

    Preparation Methods

    Starting Materials and Key Intermediates

    The synthesis typically starts from chlorinated pyrimidine derivatives or substituted aminopyrimidines, which are then subjected to cyclization to form the fused pyrrolo[2,3-d]pyrimidine scaffold.

    Intramolecular Cyclization Approach

    One established method involves:

    • Treating ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ethanolic ammonia at 60–70 °C to form 2-(4-aminopyrimidin-5-yl)acetamides.
    • Cyclizing these intermediates in a high-boiling solvent mixture (diphenyl ether and biphenyl) at approximately 260 °C to yield the fused pyrrolo[2,3-d]pyrimidin-6-one core.

    This approach allows the formation of the 5H,6H,7H-pyrrolo ring fused to the pyrimidine nucleus.

    Selective Alkylation at the 5-Position

    To introduce the 5-methyl substituent, selective alkylation is performed:

    • Using potassium tert-butoxide and methyl iodide in the presence of copper(I) bromide and dimethyl sulfide at temperatures from 0 °C to ambient.
    • This yields the 5,5-dimethyl derivative with good yields (~78%).

    This step is critical to achieve the methyl substitution at the 5-position without N-alkylation.

    Halogenation and Chlorination

    Chlorination at the 2-position of the pyrrolo[2,3-d]pyrimidine ring is achieved by:

    • Using chlorinating agents on the pyrrolo[2,3-d]pyrimidin-6-one intermediate.
    • This step is often integrated into the cyclization or post-cyclization functionalization to introduce the 2-chloro substituent, essential for the target compound structure.

    Catalytic Coupling and Cyclization Alternatives

    Other methods reported involve:

    • Metal-catalyzed coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, to assemble substituted pyrimidine intermediates before cyclization.
    • However, for 2-chloro-5-methyl derivatives, these methods are less common due to the need for selective methylation and chlorination.

    Representative Synthetic Route Summary

    Step Reaction Type Conditions/Agents Outcome/Intermediate Yield (%)
    1 Nucleophilic substitution Ethanol, ethanolic ammonia, 60–70 °C 2-(4-aminopyrimidin-5-yl)acetamide High
    2 Intramolecular cyclization Diphenyl ether/biphenyl, 260 °C Pyrrolo[2,3-d]pyrimidin-6-one core Moderate-High
    3 Selective alkylation Potassium tert-butoxide, MeI, CuBr, DMS, 0–RT °C 5-methyl substituted pyrrolo[2,3-d]pyrimidinone ~78
    4 Chlorination Chlorinating agents (e.g., N-chlorosuccinimide) 2-chloro substitution on pyrrolo[2,3-d]pyrimidine Moderate

    Research Findings and Analysis

    • The intramolecular cyclization step at high temperature is crucial for ring closure and formation of the fused heterocycle.
    • Selective methylation at the 5-position requires careful control of reaction conditions to avoid N-alkylation and achieve high regioselectivity.
    • Chlorination at the 2-position is generally performed after ring formation to ensure proper substitution pattern.
    • Metal-catalyzed coupling methods, while useful for other pyrrolo[2,3-d]pyrimidine derivatives, are less favored for this compound due to cost and selectivity issues.
    • The overall yields for the multi-step synthesis are moderate to high, with the alkylation step being particularly efficient.

    Q & A

    Basic Synthesis

    Q: What are the standard synthetic routes for 2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one? A: A common approach involves multi-step condensation and cyclization reactions. For example, methyl 2-(4,6-dichloropyrimidin-5-yl)acetate can react with substituted amines to form the pyrrolo-pyrimidine core, followed by regioselective chlorination and methylation . Patents describe optimized procedures using intermediates like 4-chloro-6,7-dimethoxy-3-nitroquinoline or recrystallization techniques to improve yield and purity .

    Advanced Synthesis

    Q: How can reaction conditions be optimized for intermediates in the synthesis of this compound? A: Critical parameters include temperature control (e.g., maintaining ≤0°C during chlorination to avoid side reactions) and solvent selection (e.g., THF for improved solubility of intermediates). Purification via cocrystallization with agents like 3,5-dimethylpyrazole enhances crystallinity and removes impurities . Catalytic systems, such as Pd-mediated cross-coupling, may also improve selectivity for alkylation steps .

    Basic Characterization

    Q: Which spectroscopic methods are most effective for confirming the structure of this compound? A: 1H/13C NMR is essential for verifying the pyrrolo-pyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves tautomeric forms (e.g., 5H vs. 7H configurations) .

    Advanced Characterization

    Q: How can structural ambiguities in derivatives be resolved? A: Single-crystal X-ray diffraction is definitive for assigning regiochemistry and hydrogen-bonding patterns. For example, X-ray data from analogues like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo-pyrimidin-7-one reveal planar heterocyclic systems and substituent orientations . 2D NMR (e.g., NOESY) can differentiate between methyl groups at positions 5 and 7 .

    Basic Purity Assurance

    Q: What methods ensure ≥95% purity for this compound in biological assays? A: Recrystallization from ethanol/water mixtures (70:30 v/v) effectively removes polar byproducts. HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) monitors impurities, while TLC (silica gel, chloroform:methanol 9:1) provides rapid purity checks .

    Advanced Purity Challenges

    Q: How can hygroscopicity and oxidative degradation be mitigated during storage? A: Store under inert gas (argon) at –20°C in amber vials. Lyophilization stabilizes the compound for long-term storage. For hygroscopic batches, use molecular sieves (3Å) in sealed containers .

    Biological Activity

    Q: What assays are suitable for evaluating its JAK inhibitory activity? A: Enzyme-linked immunosorbent assays (ELISA) using recombinant JAK1/2/3 kinases measure IC50 values. Cell-based assays (e.g., STAT phosphorylation in THP-1 cells) validate target engagement. Docking studies with JAK1’s ATP-binding pocket (PDB: 6Z2) guide structural optimization .

    Advanced Bioactivity

    Q: How can structure-activity relationship (SAR) studies improve selectivity for JAK1 over JAK3? A: Introduce steric hindrance at position 7 (e.g., cyclopentyl groups) to disrupt JAK3 binding. Free-energy perturbation (FEP) simulations predict substituent effects on binding affinity. In vivo pharmacokinetic studies in rodents assess selectivity and toxicity .

    Data Contradictions

    Q: How to resolve discrepancies in reported CAS numbers or substituent positions? A: Cross-reference X-ray data (e.g., CCDC entries) and NMR chemical shifts with literature. For example, conflicting CAS numbers (e.g., 1618-36-6 vs. 1093799-53-1) arise from tautomeric forms; crystallography confirms the dominant tautomer .

    Derivative Synthesis

    Q: What strategies enable the synthesis of 7-substituted derivatives? A: Buchwald-Hartwig amination introduces aryl/alkyl groups at position 7 using Pd2(dba)3 and Xantphos. For 7-cyclopentyl derivatives, cyclopentylmagnesium bromide undergoes nucleophilic addition to a chlorinated precursor .

    Advanced Derivative Optimization

    Q: How can substituents at position 5 enhance metabolic stability? A: Replace the methyl group with trifluoromethyl (electron-withdrawing) to reduce CYP450-mediated oxidation. In vitro microsomal stability assays (human liver microsomes) quantify half-life improvements .

    Stability

    Q: What storage conditions preserve the compound’s integrity? A: Store as a lyophilized solid at –80°C under nitrogen. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles .

    Advanced Stability Analysis

    Q: How to identify degradation products under accelerated stability testing? A: LC-MS/MS at 40°C/75% RH for 4 weeks detects hydrolyzed (6-hydroxy) and oxidized (6-keto) byproducts. Forced degradation studies (acid/alkali/peroxide) validate analytical methods .

    Computational Modeling

    Q: How can docking studies predict interactions with biological targets? A: Use AutoDock Vina with JAK1’s crystal structure (PDB: 6Z2). Parameterize the compound’s partial charges via DFT calculations (B3LYP/6-31G*). WaterMap analysis identifies hydrophobic hotspots in the binding pocket .

    Advanced Modeling

    Q: Can molecular dynamics (MD) simulations predict aqueous solubility? A: MD simulations (GROMACS) with explicit water models estimate logP and solubility. COSMO-RS theory correlates computed σ-profiles with experimental solubility data .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
    Reactant of Route 2
    2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.